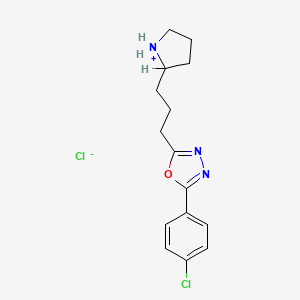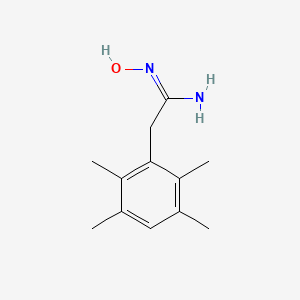
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a tetramethyl-substituted phenyl ring, and an acetamidine moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine typically involves the reaction of 2,3,5,6-tetramethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with acetic anhydride to yield the desired acetamidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamidine moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamidine moiety may interact with nucleophilic sites, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamide
- N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and acetamidine functional groups
Propiedades
Número CAS |
885952-86-3 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(2,3,5,6-tetramethylphenyl)ethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14-15/h5,15H,6H2,1-4H3,(H2,13,14) |
Clave InChI |
GDQMKKDIILVBDI-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1C)C/C(=N\O)/N)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)CC(=NO)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


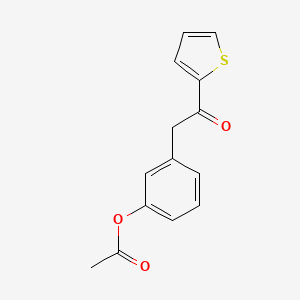
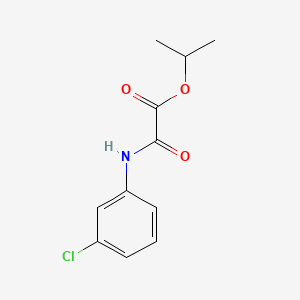
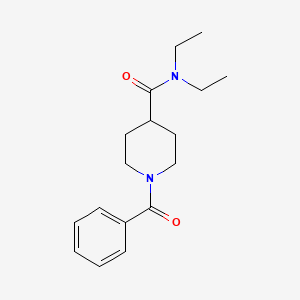

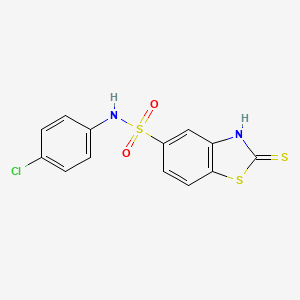
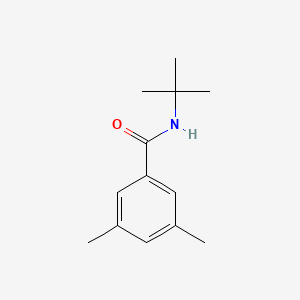
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
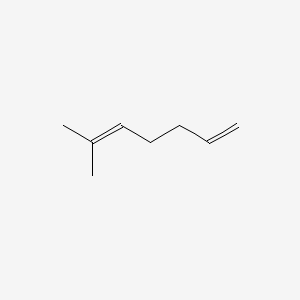
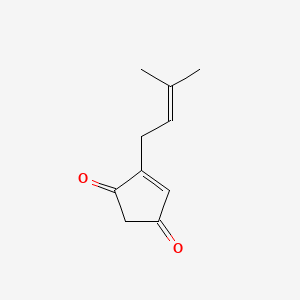
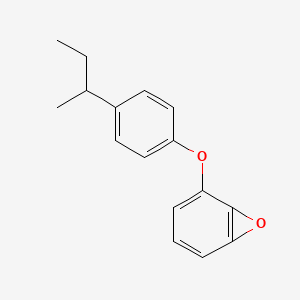
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
